

Technical Guide: 3,3,4,4-Tetramethylheptane

Molecular Structure

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Compound of Interest

Compound Name: 3,3,4,4-Tetramethylheptane

CAS No.: 61868-59-5

Cat. No.: B15456601

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Executive Technical Summary

3,3,4,4-Tetramethylheptane (

) represents a distinct class of "sterically congested" hydrocarbons.[1] Unlike its linear isomer

-undecane, this molecule features vicinal quaternary carbon centers at positions C3 and C4.[1]

[2] This structural anomaly introduces significant steric strain, altering its thermodynamic stability, boiling point, and metabolic profile compared to linear alkanes.[1]

For drug development professionals, this molecule is not merely a solvent but a critical structural probe.[1] It serves as a model for extreme lipophilicity (

) combined with metabolic resistance at the core, mimicking the behavior of sterically hindered pharmacophores in lipid environments. This guide details its architecture, physicochemical validation, and utility in metabolic stability assays.[1]

Structural Architecture & Steric Analysis

The defining feature of **3,3,4,4-tetramethylheptane** is the C3–C4 bond, which connects two quaternary carbons. This creates a "bottleneck" of steric repulsion between the methyl groups on C3 and C4.

The Vicinal Quaternary Challenge

In a standard alkane, carbon atoms adopt a staggered conformation to minimize torsional strain. However, in **3,3,4,4-tetramethylheptane**, the four methyl groups and the ethyl/propyl chains attached to the central bond generate substantial van der Waals repulsion.

- **Bond Lengthening:** The C3–C4 bond is predicted to be longer than the standard 1.54 Å C–C bond (often stretching to ~1.58–1.60 Å) to relieve crowding.
- **Gauche Interactions:** Regardless of rotation, the molecule cannot escape significant gauche interactions between the bulky substituents.

Structural Data Table[1][2]

Parameter	Value (Estimated/Computed)	Structural Implication
Formula		Isomer of undecane
Molecular Weight	156.31 g/mol	Standard lipophilic mass
Hybridization	(All carbons)	Tetrahedral geometry
Symmetry	or (dynamic)	Highly dependent on conformation
Rotational Barrier	High (> 5 kcal/mol)	Restricted rotation around C3-C4

Physicochemical Profile

The branching of **3,3,4,4-tetramethylheptane** significantly lowers its boiling point compared to -undecane (196°C) due to a reduction in surface area, which weakens intermolecular London Dispersion Forces.

Key Properties Table[1][2]

Property	Value	Source/Methodology
Boiling Point	~184°C	Computed/NIST Extrapolation [1]
Density	0.780 g/mL	Liquid @ 25°C [1]
LogP (Octanol/Water)	5.3 ± 0.2	XLogP3 Prediction [2]
Refractive Index	1.435	Standard Optical [1]
State	Colorless Liquid	Standard Temperature & Pressure



Expert Insight: When using this compound as an internal standard in GC-MS, be aware that its elution time will be significantly faster than linear

alkanes due to its globular "spherical" shape, which reduces interaction with non-polar stationary phases.[1][2]

Application in Drug Development: Metabolic Stability Probe

One of the most valuable applications of **3,3,4,4-tetramethylheptane** in pharmaceutical research is its role as a Branched Aliphatic Quaternary Carbon (BAQC) model.

The "Metabolic Shielding" Mechanism

Cytochrome P450 enzymes typically oxidize alkanes at the terminal (

) or sub-terminal (

) positions.[1][2] However, they can also attack internal methylene groups if accessible.[1]

- Linear Alkanes: Susceptible to random oxidation along the chain.[1][2]
- **3,3,4,4-Tetramethylheptane**: The central core (C3-C4) is fully substituted (quaternary).[1][2] There are no protons to abstract at the center.[1] The bulky methyl groups creates a "steric shield" that prevents enzymes from accessing the core, forcing oxidation only at the remote ethyl/propyl tails.

This makes it an excellent negative control for testing metabolic soft-spot identification algorithms.[1]

Pathway Visualization

The following diagram illustrates the metabolic blockade effect compared to a linear substrate.

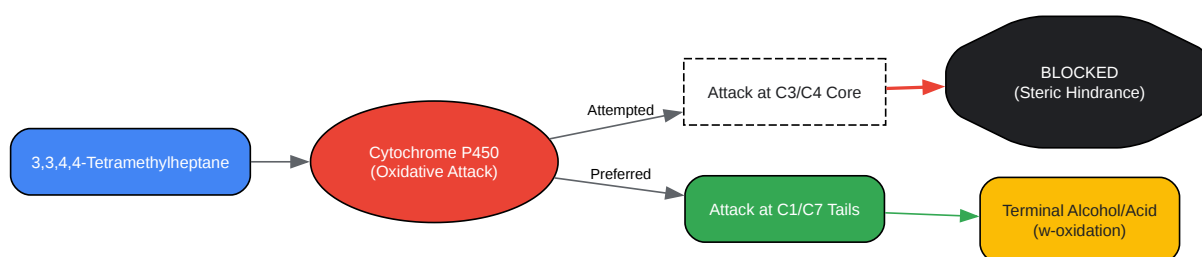


Figure 1: Metabolic Steric Shielding Mechanism. The quaternary core prevents internal oxidation.

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[1]

Experimental Protocol: Purity Validation & Handling

Because synthesis of vicinal quaternary alkanes is low-yielding and prone to rearrangement, commercial samples or custom synthesis batches must be rigorously validated before use in lipophilicity or metabolic assays.[1]

Protocol: GC-MS/FID Purity Assessment

Objective: Confirm structural integrity and absence of rearranged isomers (e.g., less hindered skeletons).[1][2]

Reagents & Equipment:

- Sample: **3,3,4,4-Tetramethylheptane** (>95% nominal purity).[1][2][3]
- Solvent: n-Hexane (HPLC Grade).[1][2]
- Instrument: GC-MS with Flame Ionization Detector (FID).
- Column: DB-5ms (or equivalent non-polar 5% phenyl methyl siloxane), 30m x 0.25mm.[1][2]

Step-by-Step Methodology:

- Sample Preparation:
 - Dilute 10 µL of the analyte into 1.5 mL of n-Hexane.
 - Vortex for 30 seconds to ensure homogeneity.
- GC Parameters:
 - Inlet: 250°C, Split ratio 50:1 (to prevent column overload).
 - Carrier Gas: Helium @ 1.0 mL/min (constant flow).[1][2]
 - Oven Program: Hold 40°C (2 min)
Ramp 10°C/min to 200°C
Hold 5 min.
 - Rationale: Starting low (40°C) is crucial.[1] Highly branched alkanes are volatile; starting too hot will merge the solvent and analyte peaks.[1]
- MS Fragmentation Analysis (Validation Criteria):
 - Molecular Ion (

-) : Look for m/z 156.^[1] It is often weak or absent in highly branched alkanes due to rapid fragmentation.^[1]
- Base Peak: Expect dominant fragments representing the cleavage of the C3-C4 bond.^[1]^[2]
 - Key Fragment: Cleavage between the quaternary carbons yields stable tertiary carbocations.^[1] Look for clusters around m/z 71 () and m/z 85 () depending on the specific loss of methyl/ethyl groups ^[3].^[1]
 - Rejection Criteria: If the spectrum shows a strong linear chain pattern (periodic 14 mass unit loss), the sample is likely the linear isomer or rearranged product.

Analytical Logic Flow

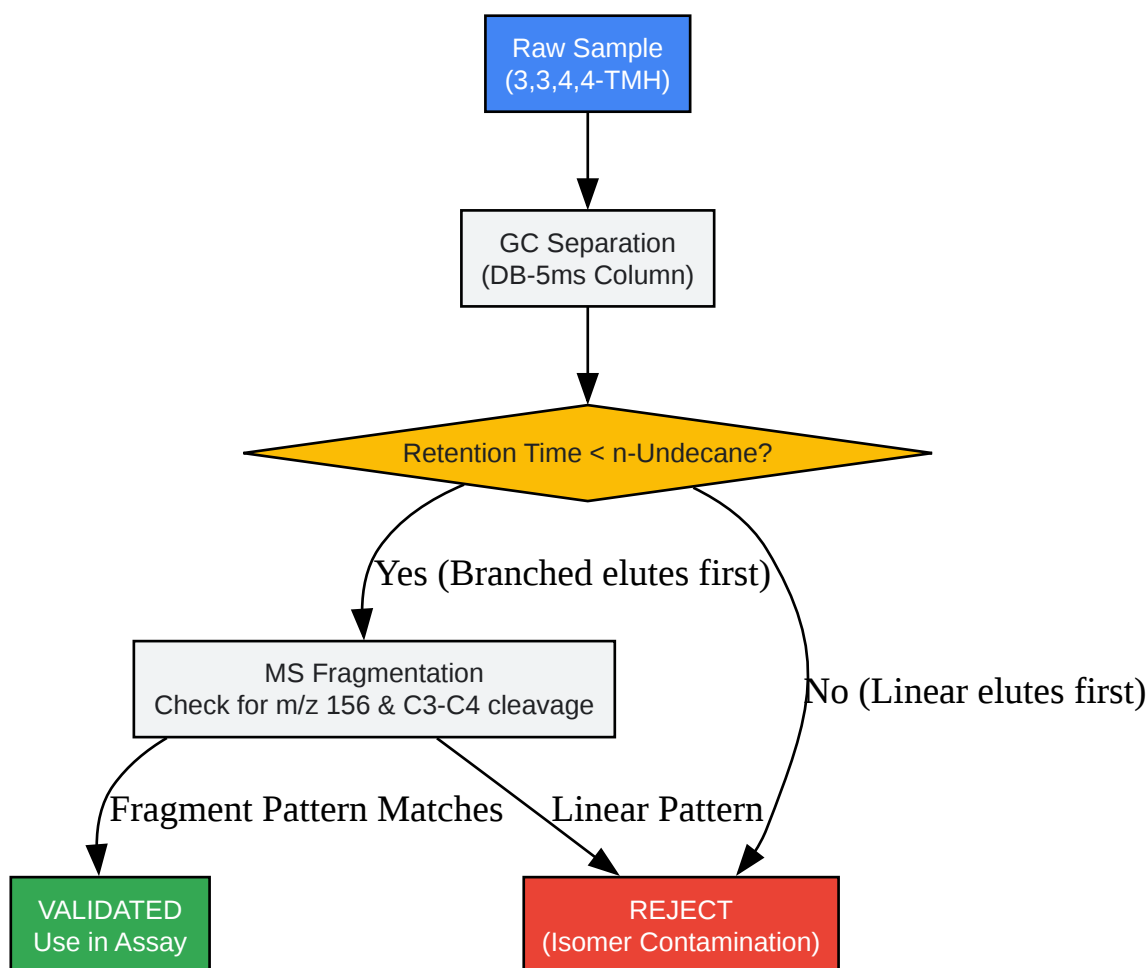


Figure 2: Quality Control Decision Tree for Sterically Hindered Alkanes.

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